molecular formula C11H14BrN3O4 B11482197 methyl [5-bromo-4-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetate

methyl [5-bromo-4-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetate

Cat. No.: B11482197
M. Wt: 332.15 g/mol
InChI Key: TVWLRCTYWTVJBS-UHFFFAOYSA-N
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Description

Methyl 2-[5-bromo-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is a complex organic compound with a unique structure that includes a bromine atom, a morpholine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[5-bromo-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the morpholine ring through nucleophilic substitution. The final step involves the esterification of the resulting compound to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-bromo-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to remove the bromine atom or reduce the pyridazine ring.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution with an amine could produce an amine derivative of the original compound.

Scientific Research Applications

Methyl 2-[5-bromo-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-[5-bromo-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in binding to these targets, which may include enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-4-(morpholin-4-yl)benzoate: Similar structure but with a benzoate ring instead of a pyridazine ring.

    Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate: Contains a triazole ring and a cyclopropylnaphthalene moiety.

Uniqueness

Methyl 2-[5-bromo-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is unique due to its combination of a bromine atom, a morpholine ring, and a pyridazine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14BrN3O4

Molecular Weight

332.15 g/mol

IUPAC Name

methyl 2-(5-bromo-4-morpholin-4-yl-6-oxopyridazin-1-yl)acetate

InChI

InChI=1S/C11H14BrN3O4/c1-18-9(16)7-15-11(17)10(12)8(6-13-15)14-2-4-19-5-3-14/h6H,2-5,7H2,1H3

InChI Key

TVWLRCTYWTVJBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Br

Origin of Product

United States

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